molecular formula C6H8ClN3O2 B11717746 4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride

4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B11717746
M. Wt: 189.60 g/mol
InChI Key: KCPQSDOBPGOJGT-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole. One common method is the reaction of 4-chlorobutyric acid with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of triazole derivatives .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The triazole ring plays a crucial role in the binding process, as it can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride
  • 3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • 1-(1H-1,2,4-triazol-1-yl)ethanone

Uniqueness

4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structure, which includes a double bond in the but-2-enoic acid moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other triazole derivatives .

Biological Activity

4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is a compound featuring a triazole ring, which is known for its significant biological activities, particularly in the pharmaceutical domain. Its molecular formula is C6_6H8_8ClN3_3O2_2, and it has a molecular weight of 189.6 g/mol. This compound has garnered attention due to its potential antifungal, anticancer, and anti-inflammatory properties.

Antifungal Activity

One of the primary biological activities of this compound is its antifungal effect. Compounds containing the triazole moiety are known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. This mechanism makes them effective against various fungal pathogens, including Candida species and Aspergillus species .

The triazole ring interacts with cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death.

Anticancer Properties

Recent studies have indicated that this compound may also exhibit anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Some derivatives displayed IC50_{50} values ranging from 15.6 to 23.9 µM, indicating potent inhibitory activity compared to standard chemotherapeutics like doxorubicin .

Case Studies

A study evaluating a series of triazole derivatives found that certain compounds not only inhibited cancer cell proliferation but also induced apoptosis in MCF-7 cells. The most effective compounds demonstrated improved selectivity for cancer cells over normal cells .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-(1H-1,2,4-triazol-3-yl)butanoic acidContains a triazole ringExhibits antibacterial properties
5-(1H-1,2,4-triazol-3-yloxy)pentanoic acidEther linkage on triazolePotential use as an antidiabetic agent
3-(1H-imidazol-1-yloxy)butanoic acidImidazole instead of triazoleKnown for anti-inflammatory effects

The uniqueness of this compound lies in its specific antifungal activity and the potential for diverse chemical modifications that could enhance its biological efficacy .

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)but-2-enoic acid;hydrochloride

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h1-2,4-5H,3H2,(H,10,11);1H

InChI Key

KCPQSDOBPGOJGT-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC=CC(=O)O.Cl

Origin of Product

United States

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